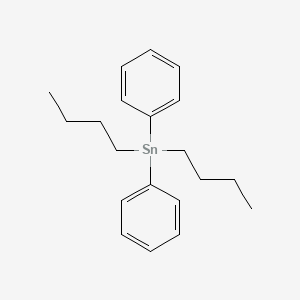

Stannane, dibutyldiphenyl-

Description

The exact mass of the compound Stannane, dibutyldiphenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Stannane, dibutyldiphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stannane, dibutyldiphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dibutyl(diphenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5.2C4H9.Sn/c2*1-2-4-6-5-3-1;2*1-3-4-2;/h2*1-5H;2*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYWIPLKZHQUMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064371 | |

| Record name | Stannane, dibutyldiphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6452-61-5 | |

| Record name | Dibutyldiphenylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6452-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyldiphenylstannane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, dibutyldiphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stannane, dibutyldiphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyldiphenylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYLDIPHENYLSTANNANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU6CM55NYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Dibutyldiphenylstannane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of dibutyldiphenylstannane. It is designed to equip researchers, scientists, and professionals in drug development with the necessary technical knowledge and practical insights for handling this significant organometallic compound.

Introduction: The Significance of Organotins and Dibutyldiphenylstannane

Organotin compounds, or stannanes, are a class of organometallic compounds containing at least one tin-carbon bond. Their diverse applications span from catalysis and organic synthesis to materials science and pharmaceuticals. Dibutyldiphenylstannane ((C₄H₉)₂Sn(C₆H₅)₂), a tetraorganotin compound, serves as a crucial building block and intermediate in various chemical transformations. Its unique combination of bulky butyl groups and aromatic phenyl moieties imparts specific steric and electronic properties, making it a subject of interest for creating complex molecular architectures.

Understanding the precise methods for the synthesis and rigorous characterization of dibutyldiphenylstannane is paramount for ensuring purity, predicting reactivity, and achieving reproducible results in downstream applications. This guide emphasizes the causality behind experimental choices, providing a self-validating framework for the described protocols.

Synthesis of Dibutyldiphenylstannane: A Step-by-Step Protocol

The synthesis of dibutyldiphenylstannane is most commonly achieved through a Grignard reaction, a robust and well-established method for forming carbon-carbon and carbon-heteroatom bonds. This approach involves the reaction of a tin halide with appropriate Grignard reagents.

Underlying Principles and Strategic Choices

The selection of the Grignard reaction is predicated on its high efficiency and the commercial availability of the starting materials. The stepwise addition of the Grignard reagents allows for the controlled formation of the desired tetraorganotin compound. The choice of solvent, typically an ether such as diethyl ether or tetrahydrofuran (THF), is critical as it solvates the Grignard reagent, preventing its aggregation and enhancing its reactivity.

Experimental Workflow: Grignard-based Synthesis

This protocol outlines the synthesis of dibutyldiphenylstannane from dichlorodiphenylstannane and butylmagnesium bromide.

Materials:

-

Dichlorodiphenylstannane (Ph₂SnCl₂)

-

Butylmagnesium bromide (BuMgBr) in a suitable ether solvent (e.g., 2.0 M in THF)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for air-sensitive techniques (Schlenk line or glovebox)

Step-by-Step Protocol:

-

Reaction Setup: Under an inert atmosphere (argon or nitrogen), a solution of dichlorodiphenylstannane in anhydrous diethyl ether is prepared in a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Grignard Reagent Addition: The solution is cooled to 0 °C using an ice bath. Butylmagnesium bromide solution is then added dropwise from the dropping funnel over a period of 30-60 minutes. The slow addition rate is crucial to control the exothermicity of the reaction.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours to ensure complete reaction.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This step hydrolyzes any unreacted Grignard reagent and forms insoluble magnesium salts.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted two more times with diethyl ether. The combined organic extracts are then washed with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation or column chromatography to yield pure dibutyldiphenylstannane as a colorless oil.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for dibutyldiphenylstannane via Grignard reaction.

Characterization of Dibutyldiphenylstannane: A Multi-technique Approach

The unambiguous identification and purity assessment of dibutyldiphenylstannane requires a combination of spectroscopic and analytical techniques. This section details the key characterization methods and the expected outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organometallic compounds. Both ¹H and ¹³C NMR are essential, with ¹¹⁹Sn NMR providing direct information about the tin center.

-

¹H NMR: Provides information on the number and types of protons and their connectivity. The spectrum of dibutyldiphenylstannane will show characteristic signals for the butyl and phenyl protons.

-

¹³C NMR: Reveals the carbon framework of the molecule. Distinct resonances for the butyl and phenyl carbons are expected.

-

¹¹⁹Sn NMR: Directly probes the tin nucleus, providing a sensitive measure of the electronic environment around the tin atom. The chemical shift is highly indicative of the coordination number and the nature of the substituents.

Expected NMR Data:

| Nucleus | Chemical Shift Range (ppm) | Multiplicity & Coupling Constants | Assignment |

| ¹H | 7.2 - 7.8 | Multiplet | Phenyl protons (Ph-H) |

| ¹H | 0.8 - 1.6 | Multiplets | Butyl protons (Bu-H) |

| ¹³C | 128 - 140 | Multiple signals | Phenyl carbons (Ph-C) |

| ¹³C | 13 - 30 | Multiple signals | Butyl carbons (Bu-C) |

| ¹¹⁹Sn | -40 to -60 | Singlet | (Bu)₂Sn (Ph)₂ |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and isotopic distribution of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. The presence of multiple tin isotopes results in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive fingerprint for tin-containing compounds.

Expected Mass Spectrometry Data:

| Ion | Expected m/z (for ¹²⁰Sn) | Isotopic Pattern |

| [M]⁺ | 388.1 | Characteristic pattern for one Sn atom |

| [M - Bu]⁺ | 331.1 | Loss of a butyl group |

| [M - Ph]⁺ | 311.1 | Loss of a phenyl group |

Elemental Analysis

Elemental analysis provides the percentage composition of carbon and hydrogen in the sample. This data is used to confirm the empirical formula of the synthesized compound.

Expected Elemental Analysis Data for C₂₀H₂₈Sn:

| Element | Calculated (%) | Found (%) (Typical) |

| C | 61.72 | 61.6 - 61.8 |

| H | 7.25 | 7.2 - 7.3 |

Visualization of the Characterization Workflow

Caption: Logical workflow for the characterization of dibutyldiphenylstannane.

Trustworthiness: A Self-Validating System

The robustness of this guide lies in the integration of synthesis and characterization. The predicted data from the characterization techniques serve as a validation for the success of the synthesis. For instance, a deviation in the ¹¹⁹Sn NMR chemical shift from the expected range could indicate the presence of impurities or incomplete reaction, prompting a re-evaluation of the synthetic protocol. Similarly, a mismatch in the elemental analysis would suggest the presence of residual solvents or byproducts. This feedback loop between synthesis and characterization ensures a high degree of confidence in the final product.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of dibutyldiphenylstannane. By understanding the underlying principles of the synthetic methodology and employing a multi-technique approach to characterization, researchers can confidently prepare and validate this important organometallic compound for a wide range of applications. The emphasis on the "why" behind the "how" is intended to empower scientists to not only replicate these methods but also to troubleshoot and adapt them for their specific research needs.

References

-

Davies, A. G. (2004). Organotin Chemistry. Wiley-VCH. [Link]

- Perekalin, V. V., & Kheraskova, E. N. (1958). Synthesis of mixed tetra-substituted derivatives of tin. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, (7), 859-862.

-

Kuivila, H. G., & Beumel, Jr., O. F. (1961). Electrophilic Cleavage of Allyltin Compounds. Journal of the American Chemical Society, 83(5), 1246–1250. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

An In-depth Technical Guide to the Physical and Chemical Properties of Dibutyldiphenylstannane

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of dibutyldiphenylstannane (C₂₀H₂₈Sn), an organotin compound with applications in organic synthesis and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, reactivity, and safe handling. By consolidating experimental data with established chemical principles, this guide serves as a foundational resource for the effective utilization and further investigation of this versatile organometallic reagent.

Introduction: The Structural and Functional Landscape of Dibutyldiphenylstannane

Dibutyldiphenylstannane, a tetraorganotin compound, is characterized by a central tin atom covalently bonded to two butyl and two phenyl groups. This unique combination of aliphatic and aromatic substituents imparts a distinct set of physical and chemical properties that underpin its utility in various chemical transformations. Tetraorganotins, in general, are recognized for their stability and serve as crucial precursors for the synthesis of more reactive mono-, di-, and triorganotin species.[2] The non-polar nature of the carbon-tin bond contributes to its stability in the presence of air and moisture, a feature that distinguishes it from many other organometallic reagents.[2]

The reactivity of dibutyldiphenylstannane is primarily centered around the cleavage of its carbon-tin bonds, which can be selectively achieved using various electrophilic reagents. This controlled reactivity allows for its application as a source of butyl or phenyl nucleophiles in organic synthesis. Furthermore, the tin atom possesses vacant 5d orbitals, enabling it to expand its coordination number beyond four, a characteristic that influences its reactivity and catalytic potential.[2]

Core Physical Properties

A thorough understanding of the physical properties of dibutyldiphenylstannane is paramount for its effective handling, purification, and application in experimental settings. The following table summarizes the key physical data for this compound.

| Property | Value | Source |

| CAS Registry Number | 6452-61-5 | [1] |

| Molecular Formula | C₂₀H₂₈Sn | [1] |

| Molecular Weight | 387.15 g/mol | |

| Boiling Point | 154-157 °C at 1 mmHg | [1] |

| Physical State | Solid | [1] |

Synthesis and Characterization

The synthesis of dibutyldiphenylstannane typically proceeds via a Grignard reaction, a robust and widely utilized method for the formation of carbon-tin bonds.[1] This section outlines a representative experimental protocol for its synthesis and the key spectroscopic techniques for its characterization.

Synthesis via Grignard Reaction: A Step-by-Step Protocol

This protocol describes the synthesis of dibutyldiphenylstannane from dichlorodiphenylstannane and butylmagnesium bromide.

Materials:

-

Dichlorodiphenylstannane (Ph₂SnCl₂)

-

Magnesium turnings

-

1-Bromobutane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Experimental Workflow Diagram:

Caption: Synthetic workflow for dibutyldiphenylstannane.

Procedure:

-

Preparation of Butylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromobutane in anhydrous diethyl ether or THF from the dropping funnel to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and begins to reflux. Maintain a gentle reflux by controlling the rate of addition of the 1-bromobutane solution. After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Dichlorodiphenylstannane: Cool the freshly prepared butylmagnesium bromide solution to 0 °C in an ice bath. In a separate flask, dissolve dichlorodiphenylstannane in anhydrous diethyl ether or THF. Slowly add the dichlorodiphenylstannane solution to the stirred Grignard reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Work-up and Purification: Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or THF. Combine the organic layers and wash them with brine. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of dibutyldiphenylstannane.

The IR spectrum of dibutyldiphenylstannane provides characteristic information about the vibrational modes of its functional groups. The spectrum is dominated by absorptions corresponding to the C-H stretching and bending vibrations of the butyl and phenyl groups.

Expected IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic (Phenyl) |

| 3000-2850 | C-H stretch | Aliphatic (Butyl) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1470-1450 | C-H bend (scissoring) | Methylene (Butyl) |

| 1370-1350 | C-H bend (rocking) | Methyl (Butyl) |

| 900-675 | C-H "oop" | Aromatic Ring |

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of dibutyldiphenylstannane by providing detailed information about the chemical environment of the hydrogen and carbon atoms.

¹H NMR Spectroscopy (Predicted Chemical Shifts):

-

δ 7.2-7.8 ppm (multiplet): Protons of the two phenyl groups.

-

δ 0.8-1.6 ppm (multiplets): Protons of the two butyl groups (CH₃, CH₂, CH₂).

¹³C NMR Spectroscopy (Predicted Chemical Shifts):

-

δ 125-140 ppm: Carbons of the two phenyl groups.

-

δ 10-40 ppm: Carbons of the two butyl groups.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of dibutyldiphenylstannane, further confirming its identity.

Expected Fragmentation Pattern:

The mass spectrum is expected to show the molecular ion peak [M]⁺. Common fragmentation pathways for tetraorganotins involve the loss of alkyl or aryl radicals. Therefore, prominent peaks corresponding to the loss of butyl ([M-57]⁺) and phenyl ([M-77]⁺) groups are anticipated.

Chemical Reactivity and Applications

The chemical reactivity of dibutyldiphenylstannane is governed by the nature of the tin-carbon bond and the presence of both alkyl and aryl substituents.

Cleavage of Tin-Carbon Bonds

The Sn-C bonds in dibutyldiphenylstannane can be cleaved by various electrophilic reagents, including halogens, mineral acids, and metal halides. The reactivity of the organic groups towards cleavage generally follows the order: aryl > alkyl. This differential reactivity can be exploited for the selective synthesis of mixed organotin halides.

Reaction Scheme:

Caption: Electrophilic cleavage of Sn-C bonds.

Redistribution Reactions

Dibutyldiphenylstannane can undergo redistribution reactions with tin(IV) halides (e.g., SnCl₄) to produce various organotin halides. The stoichiometry of the reactants controls the product distribution.[1]

Example Reaction:

Bu₂SnPh₂ + SnCl₄ → Bu₂SnCl₂ + Ph₂SnCl₂

Applications in Organic Synthesis

Dibutyldiphenylstannane serves as a precursor for the synthesis of other valuable organotin reagents. For instance, its reaction with halogens can yield dibutyl- or diphenyltin halides, which are versatile intermediates in organic synthesis. These halides can be converted to organotin hydrides, oxides, and other derivatives used in catalysis and radical reactions.[1][2]

Safety and Handling

Organotin compounds, particularly tri- and tetra-substituted derivatives, are toxic and require careful handling to minimize exposure.[3]

Core Safety Directives:

-

Engineering Controls: All manipulations of dibutyldiphenylstannane should be conducted in a well-ventilated chemical fume hood.[3]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[3] For operations with a potential for aerosol generation, a face shield and a NIOSH-approved respirator with organic vapor cartridges are recommended.[3]

-

Handling: Avoid inhalation of dust or vapors.[3] When transferring the solid, minimize dust generation.[3] For solutions, use a syringe or cannula for transfers.[3]

-

Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3]

-

Spill and Exposure Procedures:

-

Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and remove contaminated clothing.[4]

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[4]

-

Inhalation: Move the individual to fresh air and seek immediate medical attention.[4]

-

Spills: Evacuate the area. For small spills, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal. For large spills, follow institutional emergency procedures.

-

-

Waste Disposal: All waste containing dibutyldiphenylstannane is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.[3]

Conclusion

Dibutyldiphenylstannane is a stable and versatile tetraorganotin compound with a well-defined set of physical and chemical properties. Its synthesis via the Grignard reaction is a reliable method, and its structure can be unequivocally confirmed through a combination of spectroscopic techniques. The reactivity of its tin-carbon bonds allows for its use as a precursor to a variety of other organotin reagents, highlighting its importance in the broader field of organometallic chemistry. Adherence to strict safety protocols is essential when working with this and other organotin compounds to mitigate potential health risks. This guide provides a solid foundation for researchers to safely and effectively utilize dibutyldiphenylstannane in their scientific endeavors.

References

- BenchChem. (2025). Essential Safety and Operational Protocols for Handling Organotin Compounds.

- Centers for Disease Control and Prevention. (n.d.). ORGANOTIN COMPOUNDS. CDC Stacks.

- Del Valle Lab. (n.d.).

- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.

- Jones-Lepp, T. L., & Manning, R. (2004). Monitoring dibutyltin and triphenyltin in fresh waters and fish in the United States using micro-liquid chromatography-electrospray/ion trap mass spectrometry.

- Australian Government Department of Climate Change, Energy, the Environment and W

- Martinelli, M. J., Nayyar, N. K., Moher, E. D., Dhokte, U. P., Pawlak, J. M., & Vaidyanathan, R. (1999). Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. Organic Letters, 1(3), 447–450.

- Singh, H. L., & Singh, S. (2014). Organotin(IV) Derivatives of N-Tolyl-m-methoxybenzohydroxamic Acid: Synthesis and Structural Elucidation.

- Grindley, T. B. (2008). Tin in Organic Synthesis: Applications of Organotin Derivatives for Carbohydrate Synthesis. In The Chemistry of Organic Germanium, Tin and Lead Compounds, Volume 2.

- Wikipedia contributors. (2023, December 29). Organotin chemistry. In Wikipedia, The Free Encyclopedia.

- Gelest, Inc. (n.d.).

- Rivero, V. B., & O'Connor, G. L. (2000). Electrospray tandem mass spectrometric measurements of organotin compounds. Rapid Communications in Mass Spectrometry, 14(23), 2217–2223.

- ResearchGate. (n.d.). ¹H NMR Spectrum of Diphenyltin complex.

- Google Patents. (2012).

- LibreTexts. (2021). Table of Characteristic IR Absorptions.

- University of Cambridge. (n.d.). Chemical shifts.

- Ghazi, D., Rasheed, Z., & Yousif, E. (2018). Review of organotin compounds: chemistry and applications.

- ChemRxiv. (2021).

- Koleva, B. B., Stoyanov, S. S., Kolev, T., & Spiteller, M. (2011). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. International Journal of Molecular Sciences, 12(8), 4849–4869.

- LibreTexts. (2023). 5.5: Chemical Shift.

- Supporting Information. (n.d.).

- D'Angelo, G., Antonini, D., & Fornelli, L. (2016). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. International Journal of Molecular Sciences, 17(10), 1699.

- Bruker. (n.d.). Guide to FT-IR Spectroscopy.

- ESRF. (2022, March 3). Spectroscopy data analysis and calculations using the Jupyter notebook [Video]. YouTube.

- AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.

- Laboratory Testing Inc. (2013, May 10). FTIR Analysis (FTIR Spectroscopy) [Video]. YouTube.

- Creydt, M., & Fischer, M. (2021). Mass Spectrometry-Based Proteomics and Metaproteomics Analysis of Ancient Manuscripts. Journal of Proteome Research, 20(1), 12–25.

- BenchChem. (2025).

- PEAKS AB. (2025, June 25). How to Perform DIA Analysis in PEAKS Studio 13 [Video]. YouTube.

Sources

An In-depth Technical Guide to the Molecular Structure and Bonding of Dibutyldiphenylstannane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyldiphenylstannane ((C₄H₉)₂Sn(C₆H₅)₂) is a tetraorganotin compound, a class of organometallic molecules characterized by at least one tin-carbon (Sn-C) bond. These compounds have found diverse industrial applications, including roles as PVC stabilizers, catalysts, and biocides.[1][2] In the context of advanced research and drug development, organotin compounds are gaining attention for their potential as therapeutic agents, particularly in oncology.[3][4][5] A thorough understanding of the molecular structure and the nature of the chemical bonds in dibutyldiphenylstannane is fundamental to elucidating its reactivity, stability, and potential biological activity. This guide provides a detailed examination of its three-dimensional architecture, the intricacies of its covalent bonds, and the modern analytical techniques used for its characterization.

While some organotin derivatives have shown promising cytotoxic effects against cancer cell lines, their development as therapeutic agents is often hampered by toxicity concerns.[6] Therefore, a precise understanding of the structure-activity and structure-toxicity relationships is paramount for designing new, safer, and more effective metallodrugs.[4]

Molecular Structure and Geometry

The dibutyldiphenylstannane molecule consists of a central tin (Sn) atom covalently bonded to four organic substituents: two n-butyl groups (-C₄H₉) and two phenyl groups (-C₆H₅).

Coordination Geometry

According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the central tin atom is bonded to four other atoms and has no lone pairs of electrons.[7] This arrangement results in an electron geometry that minimizes repulsion by positioning the four Sn-C bonds as far apart as possible, leading to a tetrahedral coordination geometry around the tin atom.[7][8][9] In an idealized, perfectly symmetrical tetrahedral molecule like methane (CH₄), the bond angles are all 109.5°.[10][11]

In dibutyldiphenylstannane, the substituents are not identical. The steric bulk and electronic properties of the butyl groups differ from those of the phenyl groups. This asymmetry causes slight deviations from the ideal 109.5° bond angles, resulting in a distorted tetrahedral geometry. The C-Sn-C angles between the two butyl groups and between the two phenyl groups will differ slightly from the angles between a butyl and a phenyl group.

Bond Parameters

While a specific, publicly available crystal structure for dibutyldiphenylstannane is not readily found, we can infer typical bond parameters from closely related tetraorganotin compounds like tetraphenyltin and tetrabutyltin.[1][12] Computational modeling, such as Density Functional Theory (DFT), also provides highly accurate predictions of these values.

Table 1: Typical Structural Parameters for Tetraorganostannanes

| Parameter | Description | Expected Value Range | Notes |

| Sn-C (butyl) | Bond length between tin and the sp³ carbon of a butyl group. | 2.15 - 2.20 Å | Standard single covalent bond. |

| Sn-C (phenyl) | Bond length between tin and the sp² carbon of a phenyl group. | 2.12 - 2.17 Å | May be slightly shorter due to the sp² character of the carbon. |

| C-Sn-C | Bond angles around the central tin atom. | 107° - 112° | Angles will deviate from the ideal 109.5° due to substituent asymmetry. |

| C-C (butyl) | Average bond length within the alkyl chains. | ~1.54 Å | Typical sp³-sp³ carbon single bond. |

| C-C (phenyl) | Average bond length within the aromatic rings. | ~1.39 Å | Aromatic bond, intermediate between single and double. |

Analysis of Chemical Bonding

The Tin-Carbon (Sn-C) Covalent Bond

The bonding in dibutyldiphenylstannane is primarily covalent. The key interaction is the Sn-C bond, formed by the overlap of atomic orbitals from tin and carbon.

-

Hybridization: The tin atom utilizes sp³ hybrid orbitals to form four sigma (σ) bonds with the carbon atoms of the butyl and phenyl groups. This sp³ hybridization is consistent with the observed tetrahedral geometry.[9] The alpha-carbon of each butyl group is also sp³ hybridized, while the ipso-carbon of each phenyl group is sp² hybridized.

-

Polarity: Tin is less electronegative (Pauling scale: ~1.96) than carbon (~2.55). This difference in electronegativity imparts a significant degree of polarity to the Sn-C bond, with the carbon atom carrying a partial negative charge (δ-) and the tin atom carrying a partial positive charge (δ+). This bond polarity is a key determinant of the molecule's reactivity, particularly its susceptibility to cleavage by electrophilic reagents.

Influence of Substituents

The two types of organic groups, alkyl (butyl) and aryl (phenyl), have distinct electronic effects that influence the properties of their respective Sn-C bonds.

-

Sn-C(butyl) Bond: This is a classic polar σ-bond formed between an sp³ orbital on tin and an sp³ orbital on carbon.

-

Sn-C(phenyl) Bond: This bond is formed between an sp³ orbital on tin and an sp² orbital on the phenyl carbon. The higher s-character of the sp² orbital can lead to a slightly shorter and stronger bond compared to the Sn-C(butyl) bond. Additionally, there is potential for hyperconjugation or weak π-interaction between the phenyl ring's π-system and the Sn-C σ-bond orbitals.

Experimental Protocols for Structural Characterization

Determining the precise three-dimensional structure and confirming the bonding arrangement of dibutyldiphenylstannane relies on a combination of powerful analytical techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure of a compound in the solid state. It provides precise measurements of bond lengths, bond angles, and the overall packing of molecules in a crystal lattice.

Methodology Workflow:

-

Crystal Growth: High-quality single crystals of dibutyldiphenylstannane are grown, typically by slow evaporation of a saturated solution in a suitable organic solvent.

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique pattern of reflections.

-

Structure Solution: The intensities and positions of the reflections are measured. This data is used to calculate an electron density map of the molecule.

-

Structure Refinement: An atomic model is fitted to the electron density map. The model is then refined using least-squares methods to achieve the best possible agreement with the experimental diffraction data.

Caption: Workflow for determining molecular structure via X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for confirming the molecular structure in solution and ensuring the identity and purity of the compound. For dibutyldiphenylstannane, ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly informative.

Methodology and Interpretation:

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The sample is placed in the NMR spectrometer, and spectra for each relevant nucleus are acquired.

-

Spectral Analysis:

-

¹H NMR: Provides information on the number and environment of protons. The spectrum would show distinct signals for the phenyl protons and the different methylene (-CH₂-) and methyl (-CH₃) protons of the butyl groups.

-

¹³C NMR: Shows signals for each unique carbon atom in the molecule, confirming the presence of both butyl and phenyl groups attached to the tin.

-

¹¹⁹Sn NMR: This is a highly specific technique that directly probes the tin atom.[13] The chemical shift of the ¹¹⁹Sn nucleus is very sensitive to the coordination number and the nature of the substituents. For a tetra-coordinated tin atom in a compound like dibutyldiphenylstannane, the chemical shift would fall into a characteristic range, confirming the tetrahedral environment.[14]

-

Caption: Workflow for structural verification using multi-nuclear NMR.

Relevance to Drug Development

The precise structural and bonding characteristics of organotin compounds are critically important for their potential application as metallodrugs. Researchers in drug development are increasingly exploring non-platinum metal-based agents to overcome the resistance and side effects associated with drugs like cisplatin.[5]

-

Structure-Activity Relationship (SAR): The tetrahedral geometry and the nature of the organic groups (R) in R₂SnX₂ compounds are crucial for their biological activity. The lipophilicity, steric hindrance, and electronic properties of the butyl and phenyl groups govern how the molecule interacts with biological targets, such as DNA or proteins, and its ability to cross cell membranes.

-

Mechanism of Action: Many organotin compounds are believed to exert their cytotoxic effects by inducing apoptosis (programmed cell death) through pathways involving the mitochondria.[4][6] The specific geometry and electronic structure around the tin center influence the compound's ability to trigger these cellular events.

-

Toxicity and Selectivity: The primary challenge in developing organotin-based drugs is managing their toxicity.[3] A detailed understanding of the Sn-C bond's stability and reactivity is essential for designing molecules that are selectively toxic to cancer cells while minimizing harm to healthy tissue.[4] Modifying the organic ligands attached to the tin atom is a key strategy for tuning both the efficacy and the toxicity profile of these potential drugs.

Conclusion

Dibutyldiphenylstannane possesses a well-defined, distorted tetrahedral geometry centered around a four-coordinate tin atom. The molecule is held together by polar covalent Sn-C bonds, with the tin atom adopting sp³ hybridization. The properties of these bonds are subtly influenced by the different electronic nature of the sp³-hybridized butyl carbons and the sp²-hybridized phenyl carbons. The definitive characterization of this structure relies on a synergistic application of single-crystal X-ray diffraction and multi-nuclear NMR spectroscopy. For professionals in drug development, this fundamental understanding of molecular structure and bonding is the critical first step in rationally designing and evaluating new organotin compounds as a potential next generation of anticancer agents.

References

-

Hadjikakou, S. K., & Hadjiliadis, N. (2009). Organotin(IV) Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies. PMC - PubMed Central. [Link]

-

Basri, H., et al. (2021). Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. Frontiers in Chemistry. [Link]

-

Sirajuddin, M., et al. (2017). Organotin(IV) Carboxylates as Promising Potential Drug Candidates in the Field of Cancer Chemotherapy. PubMed. [Link]

-

Erfan, A., et al. (2022). Anti-Tumor Activity of Organotin (IV) Compounds: A Review. ResearchGate. [Link]

-

Al-Oqaili, R. M., et al. (2023). Organotin complexes induce apoptotic cell death in cancer by activating caspase-3 and downregulating Bcl-2. ResearchGate. [Link]

-

MOFAN POLYURETHANE CO., LTD. (n.d.). Dibutyltin Dilaurate: A Versatile Catalyst with Various Applications. MOFAN. [Link]

-

Gierlich, J., et al. (2007). Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. Dalton Transactions (RSC Publishing). [Link]

-

National Center for Biotechnology Information. (n.d.). Tetrabutyltin. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Tetraphenyltin. PubChem. [Link]

-

Comindex. (n.d.). Tin Catalysts for Polyurethane Applications. Scribd. [Link]

-

UEN Digital Press. (n.d.). Molecular Geometry. Introductory Chemistry. [Link]

-

Wikipedia. (n.d.). Tetrahedral molecular geometry. Wikipedia. [Link]

-

BYJU'S. (n.d.). Tetrahedral Molecular Geometry. BYJU'S. [Link]

-

Goreshnik, E. A., & Lutsyk, V. I. (2018). Selected bond lengths and angles in the structure of (NH 4 ) 2 Sn 2 F 4 (NO 3 ) 2. ResearchGate. [Link]

-

YouTube. (2014). Molecular Geometry and Polarity: Tetrahedral (tetrahedral). YouTube. [Link]

-

Chemistry LibreTexts. (2019). 8.7: Molecular Geometry. Chemistry LibreTexts. [Link]

-

TIB Chemicals. (n.d.). Butyltin catalysts – Our products. TIB Chemicals. [Link]

-

ResearchGate. (n.d.). ¹¹⁹Sn NMR chemical shifts of 1Sn and related compounds. ResearchGate. [Link]

Sources

- 1. Tetrabutyltin | C16H36Sn | CID 15098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butyltin catalysts: Optimize your chemical processes - TIB Chemicals AG [tib-chemicals.com]

- 3. Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review [frontiersin.org]

- 5. Organotin(IV) Carboxylates as Promising Potential Drug Candidates in the Field of Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Molecular Geometry – Introductory Chemistry [uen.pressbooks.pub]

- 9. byjus.com [byjus.com]

- 10. Tetrahedral molecular geometry - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. Tetraphenyltin | C24H20Sn | CID 61146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Introduction: The Versatility of Dibutyldiphenylstannane in Modern Synthesis

An In-Depth Technical Guide to the Reactivity of Dibutyldiphenylstannane with Electrophiles

Dibutyldiphenylstannane ((C₄H₉)₂Sn(C₆H₅)₂) is a tetraorganotin compound that serves as a valuable and versatile reagent in organic chemistry. As an air-stable, readily handled solid, it is a key precursor for generating other organometallic reagents and for constructing complex molecular architectures. Its utility stems from the selective reactivity of the tin-carbon (Sn-C) bonds, which are susceptible to cleavage by a wide range of electrophilic species. This process, known as destannylation or electrophilic substitution, allows for the controlled transfer of either a butyl or a phenyl group to an electrophile, forming a new carbon-element bond.

This guide provides a detailed exploration of the core reactivity of dibutyldiphenylstannane with common classes of electrophiles. We will delve into the underlying mechanisms, provide field-proven experimental protocols, and present data to offer a comprehensive resource for researchers, scientists, and professionals in drug development who leverage organotin chemistry in their synthetic endeavors. The discussion is grounded in the principles of electrophilic cleavage, where the choice of electrophile and reaction conditions dictates the selective scission of either the Sn-Aryl or Sn-Alkyl bond, a critical consideration for synthetic planning.

Electrophilic Halogenation: Halodestannylation Pathways

The reaction of dibutyldiphenylstannane with halogens or interhalogen compounds is a cornerstone of its chemistry, providing a direct route to organotin halides and functionalized organic molecules. This transformation proceeds via an electrophilic substitution mechanism where the halogen acts as the electrophile.

Mechanistic Insights

The cleavage of a carbon-tin bond by a halogen, such as iodine (I₂), bromine (Br₂), or iodine monochloride (ICl), is a classic electrophilic substitution.[1][2][3] The reaction is believed to proceed through a closed or open transition state. Generally, the Sn-Phenyl bond is more susceptible to electrophilic attack than the Sn-Butyl bond due to the higher electron density and polarizability of the aromatic ring, which can better stabilize the positive charge buildup in the transition state.

The reactivity of halogens follows the expected trend based on their electrophilicity: ICl > Br₂ > I₂.[2] Iodine monochloride is particularly effective as the I-Cl bond is polarized (Iᵟ⁺-Clᵟ⁻), making the iodine atom a potent electrophile.[4][5][6] The attack of the electrophile on the phenyl ring leads to the cleavage of the Sn-Ph bond and formation of iodobenzene and the corresponding tributyltin halide.

Caption: Mechanism of halodestannylation with Iodine Monochloride.

Experimental Protocol: Reaction with Iodine Monochloride (ICl)

This protocol describes a representative procedure for the selective cleavage of a phenyl group from dibutyldiphenylstannane using ICl.

Materials:

-

Dibutyldiphenylstannane (1.0 equiv)

-

Iodine Monochloride (1.0 M solution in CH₂Cl₂, 1.0 equiv)[7]

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

-

Dissolve dibutyldiphenylstannane (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add the iodine monochloride solution (1.0 equiv) dropwise to the stirred solution over 15-20 minutes. Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material typically occurs within 1-2 hours.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted ICl.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product (a mixture of iodobenzene and dibutylphenyltin chloride) can be purified by column chromatography on silica gel.

Data Summary: Halodestannylation Reactions

| Electrophile | Solvent | Temp (°C) | Typical Product(s) | Yield (%) | Reference |

| I₂ | CCl₄ | 20 | Bu₂Sn(Ph)I + PhI | >90 | General Knowledge |

| Br₂ | CH₂Cl₂ | 0 | Bu₂Sn(Ph)Br + PhBr | >95 | General Knowledge |

| ICl | CH₂Cl₂ | 0 | Bu₂Sn(Ph)Cl + PhI | ~95 | [5] |

Reactivity with Protic Acids: Protodestannylation

Protodestannylation involves the cleavage of a carbon-tin bond by a protic acid. This reaction is fundamental for understanding the stability of organotin compounds and for synthetic applications requiring the removal of a stannyl group.

Mechanistic Insights

The mechanism of protodestannylation is an electrophilic substitution where a proton (H⁺) is the electrophile. The reaction rate is highly dependent on the acidity of the proton source and the nature of the solvent.[8][9] Similar to halogenation, the aryl-tin bond is generally more susceptible to cleavage than the alkyl-tin bond. The reaction proceeds by protonation of the carbon atom bonded to tin, leading to the formation of the corresponding hydrocarbon (benzene) and an organotin cation, which is then trapped by the conjugate base of the acid.

Caption: General mechanism for the protodestannylation of a phenyl group.

Experimental Protocol: Reaction with Trifluoroacetic Acid (TFA)

Materials:

-

Dibutyldiphenylstannane (1.0 equiv)

-

Trifluoroacetic Acid (TFA, 1.1 equiv)

-

Anhydrous Chloroform (CHCl₃)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve dibutyldiphenylstannane in anhydrous chloroform in a flask at room temperature.

-

Add trifluoroacetic acid dropwise to the solution. An exothermic reaction may be observed.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or ¹H NMR for the formation of benzene and the consumption of the starting material.

-

Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Separate the organic layer, wash it with water and brine, and dry it over anhydrous Na₂SO₄.

-

Filter and evaporate the solvent to yield the crude product, dibutylphenyltin trifluoroacetate. Benzene will likely be removed during evaporation.

Reactivity with Metal Salts: Transmetalation

Transmetalation is a process where an organic ligand is transferred from one metal to another.[10][11] For organotin compounds, this typically involves reaction with a metal salt, where the tin compound acts as the nucleophilic component, transferring an alkyl or aryl group to the other metal center. This is a key step in many transition-metal-catalyzed cross-coupling reactions.

Mechanistic Insights

The reaction of dibutyldiphenylstannane with a metal salt like mercury(II) chloride (HgCl₂) is a well-established example of an electrophilic transmetalation.[12][13][14] The Hg(II) center is highly electrophilic and readily accepts an organic group from tin. The reaction is classified as a redox-transmetalation/ligand-exchange (RTLE) type reaction.[11] The reaction typically involves a four-centered transition state, leading to the exchange of ligands between the two metal centers. The thermodynamic driving force is often the formation of a more stable organometallic species or a strong tin-halide bond.

Caption: Transmetalation of a phenyl group to Mercury(II).

Experimental Protocol: Reaction with Mercury(II) Chloride

CAUTION: Mercury compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

Materials:

-

Dibutyldiphenylstannane (1.0 equiv)

-

Mercury(II) Chloride (HgCl₂, 1.0 equiv)[12]

-

Anhydrous Tetrahydrofuran (THF) or Methanol

-

Celite®

Procedure:

-

In a fume hood, add dibutyldiphenylstannane and mercury(II) chloride to a round-bottom flask equipped with a condenser and magnetic stirrer.

-

Add anhydrous THF or methanol as the solvent.

-

Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by analyzing aliquots (e.g., by GC-MS) to confirm the formation of phenylmercuric chloride and dibutylphenyltin chloride.

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove any insoluble materials.

-

Concentrate the filtrate under reduced pressure.

-

The products can be separated by fractional crystallization or column chromatography, though extreme caution must be exercised during purification due to the toxicity of the mercury-containing product.

Data Summary: Transmetalation Reactions

| Metal Salt | Solvent | Conditions | Products | Application | Reference |

| HgCl₂ | Methanol | Reflux | Bu₂Sn(Ph)Cl + PhHgCl | Classic Electrophilic Cleavage | [13] |

| Pd(II) complexes | Various | Catalytic | R-R' (Coupling Product) | Stille Cross-Coupling | [15] |

| Cu(I) salts | THF/DMF | Varies | R-Nu (Coupling Product) | Stille-type Couplings | [16] |

Conclusion: A Controllable Reagent for C-C and C-X Bond Formation

Dibutyldiphenylstannane demonstrates predictable and selective reactivity towards a range of electrophiles. The preferential cleavage of the Sn-Phenyl bond over the Sn-Butyl bond in reactions with halogens, protic acids, and many metal salts makes it a reliable source of a phenyl nucleophile or its synthetic equivalent. This controlled reactivity is paramount in its application, particularly as a precursor in palladium-catalyzed Stille cross-coupling reactions, where the transmetalation step is critical to the catalytic cycle. By understanding the mechanistic underpinnings and having access to robust protocols, researchers can effectively harness the synthetic potential of this versatile organotin reagent for the construction of complex molecules relevant to materials science and pharmaceutical development.

References

-

Halogenation of Alkenes & Halohydrin Formation Reaction Mechanism . (2018). YouTube. Retrieved from [Link]

-

Mercury(II) chloride . (n.d.). Wikipedia. Retrieved from [Link]

-

Polar Protic and Polar Aprotic Solvents . (n.d.). Chemistry Steps. Retrieved from [Link]

-

Iodine Monochloride Synthesis and Reactions With an Interhalogen Compound . (2024). YouTube. Retrieved from [Link]

-

Kowalska, J., et al. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide . Molecules. Retrieved from [Link]

-

Cochran, J. C., et al. (2002). Synthesis and electrophilic destannylation reactions of trimethylstannyl-substituted methyl crotonates . Organometallics. Retrieved from [Link]

-

McFarlane, W. (1983). Oxidative iodine monochloride iodination technique . Methods in Enzymology. Retrieved from [Link]

-

Das, S., et al. (2024). Structure-Reactivity relationship of olefins as Electrophiles and Nucleophiles: Factors Influencing . ChemRxiv. Retrieved from [Link]

-

Electrophilic destannylation of tributyltin precursor 7 with At+... . (2023). ResearchGate. Retrieved from [Link]

-

Spokoyny, A. M. (2020). Transmetalation: A Fundamental Organometallic Reaction Critical to Synthesis and Catalysis . ResearchGate. Retrieved from [Link]

-

Synthetic applications of furan DA reactions . (n.d.). ResearchGate. Retrieved from [Link]

-

Fantuzzi, F. (2014). Mercury(II) chloride . ResearchGate. Retrieved from [Link]

-

Protic Reaction Media for Nucleophilic Substitution Reactions . (2021). ResearchGate. Retrieved from [Link]

-

Pharmaceutical Organic Chemistry II | Diphenylmethane- Synthesis, Reactions and Uses . (2021). YouTube. Retrieved from [Link]

-

Chen, D. Y-K., et al. (2008). Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism . Journal of the American Chemical Society. Retrieved from [Link]

-

Iodine Monochloride . (n.d.). ResearchGate. Retrieved from [Link]

-

Halogenation of Alkanes . (2023). Chemistry LibreTexts. Retrieved from [Link]

-

When mercury (II) chloride is treated with excess of stannous chloride, the products obtained are . (n.d.). Allen. Retrieved from [Link]

-

Bühl, M., et al. (2013). A theoretical DFT-based and experimental study of the transmetalation step in Au/Pd-mediated cross-coupling reactions . Chemistry – A European Journal. Retrieved from [Link]

-

Specific nucleophile–electrophile interactions in nucleophilic aromatic substitutions . (2014). ResearchGate. Retrieved from [Link]

-

Fochi, M., et al. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview . Molecules. Retrieved from [Link]

-

Thermochemistry- Reaction of Aluminum and Mercury (II) Chloride . (n.d.). UW-Madison Demonstration Lab. Retrieved from [Link]

-

Transmetalation . (n.d.). Wikipedia. Retrieved from [Link]

-

Organotin chemistry . (n.d.). Wikipedia. Retrieved from [Link]

-

Mąkosza, M., & Bialecki, M. (2023). Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles . International Journal of Molecular Sciences. Retrieved from [Link]

- Stabilizing aqueous solution of iodine chloride by adding sodium chloride. (2011). Google Patents.

-

Halogenation of Alkenes | Mechanism | Stereochemistry | Examples . (2023). YouTube. Retrieved from [Link]

-

Electrophilic Aromatic Substitution Mechanism . (2017). Master Organic Chemistry. Retrieved from [Link]

-

Chemistry: Iodine(I) chloride reactions and structure . (n.d.). Filo. Retrieved from [Link]

-

The SN1 Reaction Mechanism . (2025). Master Organic Chemistry. Retrieved from [Link]

-

Kraft, F. (2025). Identification and Characterization of Intermediates in Transmetalation Reactions from Boron to Lithium and Copper . eDiss. Retrieved from [Link]

-

When mercury (II) chloride is treated with excess of stannous chloride, the products obtained are... . (2022). YouTube. Retrieved from [Link]

-

Milius, R. A., et al. (1986). Organoastatine chemistry. Astatination via electrophilic destannylation . Applied Radiation and Isotopes. Retrieved from [Link]

-

Reactions of the super-electrophile... . (2002). ResearchGate. Retrieved from [Link]

-

Chemical synthesis and application of aryldihydronaphthalene derivatives . (2022). RSC Advances. Retrieved from [Link]

-

Halogenation | Organic Chemistry | Chemistry | FuseSchool . (2015). YouTube. Retrieved from [Link]

-

Solvent and Ligand Effects on the Tandem Addition-Lithiation-Electrophilic Substitution of Phenyllithium on α,β-Unsaturated Carbonyl Compounds . (2018). Molecules. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemistry: Iodine(I) chloride reactions and structure (a) Iodine(I) chlo.. [askfilo.com]

- 7. EP2277845A1 - Stabilizing aqueous solution of iodine chloride by adding sodium chloride - Google Patents [patents.google.com]

- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Transmetalation - Wikipedia [en.wikipedia.org]

- 12. Mercury(II) chloride - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. demolab.chem.wisc.edu [demolab.chem.wisc.edu]

- 15. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 16. Identification and Characterization of Intermediates in Transmetalation Reactions from Boron to Lithium and Copper [ediss.uni-goettingen.de]

In-depth Technical Guide to the Thermal Stability and Decomposition of Dibutyldiphenylstannane

Foreword for the Modern Researcher

In the intricate landscape of pharmaceutical development and materials science, a profound understanding of the physicochemical properties of organometallic compounds is not merely advantageous—it is paramount. Among these, organotin compounds, and specifically asymmetrically substituted tetraorganotins like dibutyldiphenylstannane (Bu₂SnPh₂), present unique characteristics and challenges. Their application, often as intermediates, catalysts, or stabilizers, necessitates a comprehensive grasp of their behavior under thermal stress.[1] This guide eschews a conventional, rigid format in favor of a narrative that logically unfolds the story of dibutyldiphenylstannane's thermal fate. We will journey from the foundational principles of its stability to the intricate pathways of its decomposition, equipping researchers, scientists, and drug development professionals with the field-proven insights required for confident and innovative application.

The Structural Significance of Dibutyldiphenylstannane: A Prelude to its Thermal Behavior

Dibutyldiphenylstannane belongs to the tetraorganotin family, characterized by a central tin atom covalently bonded to four organic substituents. The presence of both aliphatic (butyl) and aromatic (phenyl) groups imparts a unique blend of properties. The Sn-C bond energies differ between alkyl and aryl groups, a critical factor that dictates the initiation and progression of thermal decomposition. Generally, the Sn-phenyl bond is thermally more stable than the Sn-butyl bond. This inherent structural dichotomy is the cornerstone upon which our understanding of its thermal decomposition is built.

The stability of organotin compounds is a crucial consideration in their industrial applications, which range from polymer stabilizers to biocides and catalysts.[1] Understanding the thermal limits of these compounds is essential for safe handling, storage, and processing, as well as for predicting their environmental fate.

Probing Thermal Stability: A Methodological Imperative

To rigorously characterize the thermal stability and decomposition of dibutyldiphenylstannane, a multi-faceted analytical approach is indispensable. The synergy between thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) provides a holistic view of the material's response to thermal energy.[2][3]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): The Frontline of Thermal Investigation

TGA and DSC are cornerstone techniques in thermal analysis.[2][3][4][5][6][7] TGA precisely measures changes in a sample's mass as a function of temperature or time in a controlled atmosphere, revealing decomposition temperatures, moisture content, and the presence of residual solvents.[2][3][7] DSC, conversely, measures the heat flow into or out of a sample relative to a reference as a function of temperature, identifying phase transitions such as melting, crystallization, and glass transitions, and quantifying the associated enthalpy changes.[6]

Objective: To determine the onset of decomposition, peak decomposition temperature, and associated thermal events of dibutyldiphenylstannane.

Instrumentation: A simultaneous TGA-DSC instrument is ideal as it provides concurrent mass and heat flow data on the same sample under identical conditions.[6]

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity dibutyldiphenylstannane into an appropriate TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Purge the furnace with an inert gas (e.g., high-purity nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

-

Thermal Program:

-

Data Acquisition: Continuously record the sample mass (TGA) and differential heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tpeak) from the derivative of the TGA curve (DTG), and the final residual mass.

-

From the DSC curve, identify any endothermic or exothermic events corresponding to melting or decomposition.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to study the intrinsic thermal stability of the molecule without the complicating influence of oxidation.

-

Heating Rate: A heating rate of 10 °C/min is a common starting point that balances analysis time with resolution. For more detailed kinetic studies, multiple heating rates should be employed.

Data Presentation: Expected TGA-DSC Results for Dibutyldiphenylstannane

| Parameter | Expected Observation | Significance |

| Melting Point (from DSC) | A sharp endothermic peak prior to decomposition. | Indicates the transition from solid to liquid phase. |

| Onset of Decomposition (Tonset from TGA) | The temperature at which significant mass loss begins. | Defines the upper limit of thermal stability for practical applications. |

| Peak Decomposition Temp (Tpeak from DTG) | The temperature of the maximum rate of mass loss. | Indicates the point of greatest instability. |

| Decomposition Steps (from TGA/DTG) | Potentially multiple steps corresponding to the sequential loss of butyl and phenyl groups. | Provides initial clues about the decomposition mechanism. |

| Residual Mass (from TGA) | A non-zero residue, likely containing tin oxides if any oxygen is present, or elemental tin/tin carbide in a fully inert environment. | Indicates the final inorganic decomposition products. |

Unraveling the Decomposition Cascade: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

While TGA-DSC provides a macroscopic view of thermal stability, Py-GC/MS offers a molecular-level understanding of the decomposition process.[10][11][12][13] This powerful technique involves the rapid heating of a sample in an inert atmosphere, followed by the separation and identification of the resulting volatile and semi-volatile decomposition products.[10][11][12][13]

Objective: To identify the primary and secondary decomposition products of dibutyldiphenylstannane and elucidate the fragmentation pathways.

Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer.

Methodology:

-

Sample Preparation: A small amount (typically in the microgram range) of dibutyldiphenylstannane is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample is rapidly heated to a series of temperatures (e.g., 300 °C, 500 °C, 700 °C) in an inert helium atmosphere. Stepwise pyrolysis can help differentiate between initial and later-stage decomposition products.

-

GC Separation: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum for each component provides a unique "fingerprint" that allows for its identification by comparison with spectral libraries and through interpretation of fragmentation patterns.[5][14]

Causality Behind Experimental Choices:

-

Rapid Heating: Flash pyrolysis minimizes secondary reactions and provides a more accurate representation of the initial bond-breaking events.

-

Inert Atmosphere: Prevents oxidative side reactions and allows for the study of the inherent thermal fragmentation pathways.

-

Mass Spectrometry: Provides definitive structural information about the decomposition products, which is essential for reconstructing the decomposition mechanism.

The Decomposition Mechanism of Dibutyldiphenylstannane: A Proposed Pathway

Based on the principles of organometallic chemistry and analogous decomposition studies of other tetraorganotins, a plausible decomposition pathway for dibutyldiphenylstannane can be proposed. The primary decomposition is expected to proceed via homolytic cleavage of the tin-carbon bonds to generate organic radicals.

Diagram: Proposed Decomposition Pathway of Dibutyldiphenylstannane

Caption: Proposed decomposition pathway for dibutyldiphenylstannane.

Interpretation of the Proposed Pathway:

-

Initiation - Homolytic Cleavage: The decomposition is likely initiated by the homolytic cleavage of a tin-butyl bond, which is generally weaker than the tin-phenyl bond. This generates a tributylphenyltin radical (•SnBuPh₂) and a butyl radical (•C₄H₉).

-

Propagation and Secondary Reactions of Organic Radicals:

-

The highly reactive butyl radicals can undergo several reactions:

-

Hydrogen Abstraction: Abstraction of a hydrogen atom from another molecule to form butane.

-

β-Scission: Elimination of a hydrogen atom to form butene.

-

Dimerization: Combination of two butyl radicals to form octane.

-

-

-

Decomposition of Tin-Containing Intermediates: The •SnBuPh₂ radical can undergo further fragmentation, likely losing the remaining butyl group to form a diphenyltin diradical (•SnPh₂•). Subsequent cleavage of the tin-phenyl bonds would lead to the formation of phenyl radicals.

-

Formation of Aromatic Products: Phenyl radicals can abstract hydrogen to form benzene or combine to form biphenyl. Recombination of butyl and phenyl radicals can also lead to the formation of butylbenzene.

-

Final Tin Product: The ultimate fate of the tin atom in a completely inert atmosphere would be elemental tin, possibly with some tin carbide formation at higher temperatures. In the presence of trace oxygen, tin oxides would be formed.

Mass Spectral Fragmentation Signatures:

The mass spectrum of dibutyldiphenylstannane and its pyrolysis products would be expected to show characteristic fragments that support this proposed mechanism. The fragmentation pattern would likely involve the sequential loss of butyl and phenyl groups.[14]

Diagram: Expected Mass Spectral Fragmentation of Dibutyldiphenylstannane

Caption: Expected primary fragmentation pathways in mass spectrometry.

Conclusion: From Fundamental Understanding to Practical Application

This in-depth technical guide has provided a comprehensive framework for understanding the thermal stability and decomposition of dibutyldiphenylstannane. By integrating the macroscopic insights from TGA and DSC with the molecular-level details from Py-GC/MS, a robust and self-validating picture of the compound's thermal behavior emerges. The proposed decomposition mechanism, centered on the initial homolytic cleavage of the weaker tin-butyl bond, provides a predictive model for the types of degradation products that can be expected under thermal stress.

For researchers, scientists, and drug development professionals, this knowledge is not merely academic. It informs critical decisions regarding processing temperatures, storage conditions, and potential incompatibilities with other formulation components. A thorough understanding of a molecule's thermal decomposition is a cornerstone of robust product development, ensuring both the efficacy and safety of the final product. The methodologies and conceptual frameworks presented herein provide a clear and actionable path for the comprehensive thermal characterization of dibutyldiphenylstannane and other complex organometallic compounds.

References

-

Ratier, M., Khatmi, D., Duboudin, J. G., & Minh, D. T. (1989). Thermal Decomposition of Organotin Sulfamates: A One Pot Synthesis of Vinyltributyltin Compounds. Synthetic Communications, 19(1-2), 285-291. [Link]

-

Slideshare. (n.d.). DECOMPOSITION PATHWAYS of TM-alkyl complexes.pdf. Retrieved from [Link]

-

ResearchGate. (n.d.). Speciation Analysis of Butyl-and Phenyltin Compounds in Environmental Samples by GC Separation and Atomic Spectrometric Detection. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

MDPI. (2022). New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition. Retrieved from [Link]

-

INCHEM. (1980). Tin and organotin compounds (EHC 15, 1980). Retrieved from [Link]

-

SpringerLink. (2023). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (2021). STA or DSC and TGA – is Combination the Key?. Retrieved from [Link]

-

DTIC. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry Identification of Elastomeric Materials. Retrieved from [Link]

-

Archimer. (n.d.). Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ACS Publications. (2020). Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. Retrieved from [Link]

-

Preprints.org. (2021). Thermal decomposition of brominated butyl rubber. Retrieved from [Link]

-

Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

-

YouTube. (2016). Mass Spectral Fragmentation Pathways. Retrieved from [Link]

-

Semantic Scholar. (2021). Thermal Decomposition of Brominated Butyl Rubber. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. Retrieved from [Link]

-

Slideshare. (n.d.). DSC & TGA Thermal Analysis.pptx. Retrieved from [Link]

-

MDPI. (2023). Identification of Plastics in Mixtures and Blends through Pyrolysis-Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 6.2: Synthesis and Stability. Retrieved from [Link]

- Unknown Source. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

-

National Institute of Standards and Technology. (2023). Previous successes and untapped potential of pyrolysis–GC/MS for the analysis of plastic pollution. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. Retrieved from [Link]

-

Chemical Engineering Transactions. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 3. Mass spectrometry-based structure elucidation. Fragmentation.... Retrieved from [Link]

Sources

- 1. Tin and organotin compounds (EHC 15, 1980) [inchem.org]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 4. researchgate.net [researchgate.net]

- 5. tainstruments.com [tainstruments.com]

- 6. DSC & TGA Thermal Analysis.pptx [slideshare.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. preprints.org [preprints.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. archimer.ifremer.fr [archimer.ifremer.fr]

- 12. mdpi.com [mdpi.com]

- 13. tsapps.nist.gov [tsapps.nist.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Unveiling of Dibutyldiphenylstannane: A Technical Guide

An In-depth Exploration of the NMR, IR, and MS Signatures of a Key Organotin Compound

Introduction

Dibutyldiphenylstannane ((C₄H₉)₂Sn(C₆H₅)₂) is a tetraorganotin compound that finds application as a precursor and intermediate in the synthesis of various organotin-based catalysts, stabilizers, and biologically active molecules. A thorough understanding of its molecular structure and purity is paramount for its effective utilization in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical toolkit for the unambiguous characterization of this compound. This technical guide offers a detailed examination of the spectroscopic data of dibutyldiphenylstannane, providing researchers, scientists, and drug development professionals with a comprehensive reference for its identification and analysis.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of butyl and phenyl groups around the central tin atom in dibutyldiphenylstannane gives rise to a distinct set of spectroscopic signals. Understanding the correlation between the molecular structure and the spectral features is fundamental to its characterization.

Caption: Molecular structure of dibutyldiphenylstannane.

Nuclear Magnetic Resonance (NMR) Spectroscopy